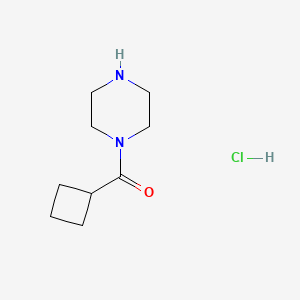

1-(Cyclobutylcarbonyl)piperazine hydrochloride

Description

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a synthetic piperazine derivative characterized by a cyclobutylcarbonyl group attached to the piperazine ring. Piperazine derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, antipsychotic, and serotonin receptor-modulating activities . The cyclobutyl group in this compound introduces steric and electronic effects that may influence its receptor binding affinity, metabolic stability, and solubility compared to other acylated or aryl-substituted piperazines.

Properties

IUPAC Name |

cyclobutyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJFACBGALXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deprotection and Acylation Approach

Method Overview:

This approach begins with a protected piperazine derivative, typically a tert-butyl ester, which undergoes deprotection followed by acylation with cyclobutanecarbonyl chloride to form the target compound.

Protection of Piperazine:

The starting material is often a tert-butyl protected piperazine derivative, such as 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester.Deprotection of tert-Butoxycarbonyl (Boc) Group:

Using trifluoroacetic acid (TFA), the Boc protecting group is cleaved under mild conditions, yielding free piperazine.

Reaction conditions:- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Reagent: TFA (approx. 2 equivalents)

- Duration: 3 hours

Acylation with Cyclobutanecarbonyl Chloride:

The free piperazine reacts with cyclobutanecarbonyl chloride in the presence of a base like triethylamine or pyridine to form the acylated piperazine hydrochloride.

Reaction conditions:- Solvent: DCM or dichloromethane

- Temperature: 0°C to room temperature

- Reagent: Cyclobutanecarbonyl chloride (1.1 equivalents)

- Duration: 12–16 hours

Isolation and Purification:

The product precipitates out or can be purified via recrystallization or chromatography.

- Mild reaction conditions

- High selectivity and purity

- Suitable for scale-up

Research Findings:

This method aligns with the process described in patent CN111116514B, emphasizing the removal of protecting groups with trifluoroacetic acid followed by acylation with acyl chlorides to yield high-purity products efficiently.

One-Pot Synthesis via In-Situ Formation of Piperazine Salt

Method Overview:

A streamlined, environmentally friendly one-pot process involves in-situ generation of the piperazine cation, which then reacts with cyclobutanecarbonyl reagents.

Formation of Protonated Piperazine:

Piperazine is protonated using acids like hydrochloric acid or HCl gas, forming a salt that enhances reactivity and selectivity.Reaction with Cyclobutanecarbonyl Chloride:

The protonated piperazine reacts directly with cyclobutanecarbonyl chloride in a suitable solvent (e.g., ethanol or acetonitrile) under mild conditions, leading to the formation of the hydrochloride salt of the target compound.Crystallization and Purification:

The crude product is purified by recrystallization, often from ethanol or acetonitrile, yielding high purity.

Research Findings:

This approach, detailed in patent CN111116514B, highlights the efficiency of one-pot reactions, reducing steps and waste, and improving overall yield and purity.

Alternative Routes via Cyclobutanone Intermediates

Method Overview:

Cyclobutanone derivatives serve as key intermediates, which are converted into the target compound through acylation and subsequent salt formation.

Preparation of Cyclobutanone Derivative:

Cyclobutanone reacts with piperazine derivatives under catalytic conditions, often using acyl chlorides or anhydrides.Acylation and Cyclization:

Under controlled conditions, the cyclobutanone reacts with piperazine to form the desired amide linkage.Salt Formation:

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Research Findings:

This route is supported by literature on cyclobutanone chemistry, emphasizing the importance of regioselectivity and reaction control to maximize yield.

Data Table Summarizing Key Preparation Parameters

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Purification Technique | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Deprotection + Acylation | Protected piperazine ester (tert-butyl) | TFA, cyclobutanecarbonyl chloride | DCM, Et3N | 0–25°C | 12–16 h | Recrystallization | 70–85 | Mild conditions, high purity, scalable |

| One-pot In-situ Formation | Piperazine, cyclobutanecarbonyl chloride | HCl, ethanol or acetonitrile | Ethanol/ACN | Room temp | 16 h | Recrystallization | 75–90 | Environmentally friendly, fewer steps |

| Cyclobutanone Intermediate Route | Cyclobutanone, piperazine derivatives | Catalysts, acyl chlorides | Various | 25–50°C | 8–24 h | Chromatography, recrystallization | 65–80 | Suitable for large-scale synthesis |

Research Findings and Considerations

Reaction Efficiency:

The deprotection-acylation route offers high yields (up to 85%) with straightforward purification, making it suitable for industrial scaling.Environmental Impact:

One-pot methods reduce solvent use and waste, aligning with green chemistry principles.Purity and Scalability:

Both methods can achieve high purity (>98%) with appropriate purification steps, and are adaptable to large-scale production.Safety Aspects: Avoidance of hazardous reagents like diazomethane enhances safety, favoring the use of acyl chlorides and trifluoroacetic acid under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(piperazin-1-yl)methanone oxides, while reduction may produce cyclobutyl(piperazin-1-yl)methanol .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(Cyclobutylcarbonyl)piperazine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique cyclobutyl group provides distinct chemical properties that can be exploited in various synthetic pathways.

Biology

Research has indicated that this compound exhibits significant biological activity , particularly:

- Antimicrobial Activity : In vitro studies show that this compound demonstrates notable efficacy against various bacterial strains, positioning it as a potential lead compound for antibiotic development.

- Fungal Inhibition : The compound has been shown to effectively inhibit fungal growth, suggesting its applicability in antifungal therapies.

Medicine

Ongoing investigations are assessing the therapeutic potential of this compound in treating neurological disorders. Preliminary studies suggest that it may modulate specific receptors involved in neurological pathways, which could lead to novel treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Industry

In industrial applications, this compound is utilized in the development of various chemicals and materials. Its unique properties make it a valuable component in formulating specialized products across different sectors.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Studies : A study demonstrated that this compound exhibits significant activity against Gram-positive bacteria, suggesting its potential as a new antibiotic agent.

- Fungal Inhibition : Research indicated effective inhibition of Candida species growth, positioning it as a candidate for antifungal therapies .

- Neurological Applications : Investigations into its effects on neurotransmitter systems have shown promise for developing treatments targeting cognitive disorders .

Mechanism of Action

The mechanism of action of cyclobutyl(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Serotonin Receptor Modulation

- 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats via central serotonin pathways .

- TFMPP : Selective 5-HT1B agonist with 65-fold selectivity over 5-HT1A; used to study serotonin-mediated behaviors .

- 1-(Cyclobutylcarbonyl)piperazine HCl : Likely exhibits distinct receptor selectivity due to the aliphatic cyclobutyl group, which may reduce off-target effects compared to aromatic analogs.

Antimicrobial Activity

- 1-(4-Chlorophenyl)-4-propylpiperazine: Shows excellent activity against S. aureus and P. aeruginosa .

- Arylpiperazine derivatives : Moderate activity against Gram-positive and Gram-negative bacteria, influenced by substituent polarity and lipophilicity .

- 1-(Cyclobutylcarbonyl)piperazine HCl : Antimicrobial data are unavailable, but the cyclobutyl group’s lipophilicity may enhance membrane penetration compared to polar aryl groups.

Sigma Receptor Interactions

- N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(piperazinyl)butanol: Sigma receptor antagonist reversing dopamine release inhibition .

- Cyclobutylcarbonyl derivatives : Aliphatic substituents may favor sigma receptor binding, as seen in cyclopropane-containing analogs .

Structure-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., chlorophenyl) enhance serotonin receptor affinity but increase metabolic oxidation risks. Aliphatic groups (e.g., cyclobutyl) may improve metabolic stability and reduce toxicity .

- Electron-Withdrawing Groups : Substituents like Cl or CF₃ enhance receptor binding via electronic effects, whereas alkyl groups modulate lipophilicity and bioavailability .

Biological Activity

Overview

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a synthetic compound characterized by its unique cyclobutyl group, which contributes to its distinct chemical and biological properties. The molecular formula of this compound is C₉H₁₇ClN₂O, and it appears as a white to yellow solid. This compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and pharmacology.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclobutanone with piperazine under controlled conditions. The process may include:

- Reaction Conditions : Controlled temperature and pressure to ensure high purity.

- Purification Techniques : Advanced methods such as recrystallization and chromatography are often employed to maximize yield and purity.

- Molecular Weight : 188.70 g/mol

- IUPAC Name : cyclobutyl(piperazin-1-yl)methanone; hydrochloride

- InChI Key : YKEJFACBGALXCU-UHFFFAOYSA-N.

The biological activity of this compound has been investigated, particularly its potential interactions with various molecular targets. While specific pathways are still under study, it is believed that the compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This mechanism could lead to various biological effects, including antimicrobial and antifungal activities.

Pharmacological Applications

Research indicates that this compound may have several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Antifungal Properties : Its efficacy against fungal pathogens has also been noted, warranting additional research in this area.

- Therapeutic Potential : Ongoing studies are exploring its role in developing new therapeutic agents, particularly in the context of drug design aimed at specific biological targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclopropyl(piperazin-1-yl)methanone hydrochloride | Cyclopropyl | Antimicrobial |

| Cyclohexyl(piperazin-1-yl)methanone hydrochloride | Cyclohexyl | Antifungal |

| Cyclopentyl(piperazin-1-yl)methanone hydrochloride | Cyclopentyl | Antimicrobial |

The cyclobutyl group in this compound differentiates it from these analogs, potentially leading to distinct pharmacological profiles .

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives, including this compound:

- Antimicrobial Studies : In vitro tests demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

- Fungal Inhibition : Research indicated that this compound effectively inhibits fungal growth, positioning it as a candidate for antifungal therapies.

- Drug Development : Ongoing investigations are assessing its efficacy in modulating specific receptors involved in neurological pathways, which could lead to novel treatments for neurological disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclobutylcarbonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclobutane carbonyl chloride reacting with piperazine in anhydrous conditions. A two-step approach is common:

Acylation : Piperazine is treated with cyclobutane carbonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .

Hydrochloride Formation : The freebase is precipitated with HCl gas in ethyl acetate.

- Key Variables :

- Temperature : Excess heat (>25°C) may cause cyclobutane ring strain, leading to byproducts.

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve acylation efficiency compared to THF .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : NMR should show cyclobutyl protons (δ 1.8–2.5 ppm) and piperazine NH/CH signals (δ 2.6–3.4 ppm). NMR confirms the carbonyl at δ 170–175 ppm .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm. Purity >95% is typical for research-grade material .

- Mass Spectrometry : ESI-MS ([M+H] expected at ~231 m/z) validates molecular weight .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature?

- Solubility :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 15–20 | 25°C, pH 3–4 |

| Methanol | 50–60 | 25°C |

| DCM | <5 | 25°C |

- Low solubility in nonpolar solvents necessitates polar solvents for reactions .

- Stability :

- pH : Stable in acidic conditions (pH 2–6); degrades above pH 7 via hydrolysis of the carbonyl group.

- Temperature : Store at –20°C in airtight containers. Decomposition occurs >80°C, releasing cyclobutane derivatives and HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Case Study : Conflicting IC values in kinase inhibition assays (e.g., 2 µM vs. 10 µM) may arise from:

Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer ionic strength.

Protein Source : Recombinant vs. native kinase isoforms.

- Resolution :

- Standardize protocols (e.g., IC determination via radiometric assays with fixed ATP levels).

- Validate findings using orthogonal methods (e.g., SPR for binding affinity) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Approach :

Docking : Use AutoDock Vina to model cyclobutyl-piperazine interactions with kinase ATP pockets. Focus on hydrogen bonding with catalytic lysine residues.

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.

- Validation : Compare predicted binding energies with experimental IC values. Discrepancies >1 log unit suggest force field inaccuracies .

Q. How can researchers mitigate hazards during in vivo studies involving this compound?

- Safety Protocols :

- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure. SDS reports skin/eye irritation (Category 2) .

- In Vivo Dosing : Administer via IP (10–20 mg/kg in saline) with daily monitoring for neurotoxicity (e.g., tremors, ataxia).

- Waste Disposal : Incinerate at >1000°C to prevent environmental release of chlorinated byproducts .

Q. What strategies address discrepancies in spectral data (e.g., unexpected NMR peaks)?

- Troubleshooting :

- Impurity Identification : Compare HPLC retention times with synthetic intermediates (e.g., unreacted piperazine).

- Dynamic Effects : Rotameric shifts in piperazine rings can split NMR signals. Use variable-temperature NMR (VT-NMR) to confirm .

Data Contradiction Analysis

Example : Conflicting reports on thermal stability (decomposition at 80°C vs. 120°C):

- Root Cause : Moisture content (hygroscopic samples degrade faster).

- Solution : Perform TGA under inert (N) vs. humid conditions. Data shows 10% mass loss at 85°C in humid air vs. 120°C in dry N .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.